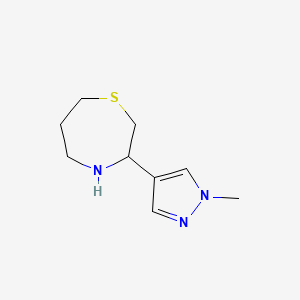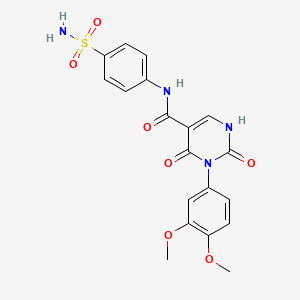
3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is a member of the sulfonamide family, which is known for its diverse biological activities, including antitumor properties. Sulfonamides are a group of compounds that have been extensively studied for their potential use in various medical applications, such as cancer treatment .
Synthesis Analysis
The synthesis of sulfonamide compounds can involve multiple steps and various starting materials. For instance, the synthesis of related fluorinated surfactants, such as 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate, includes a biodegradation test and characterization by mass spectrometry techniques . Similarly, the synthesis of poly(amide-imide)s based on phenoxy propane derivatives involves a multi-step reaction, starting from nitrophenol and dibromo propane, followed by reduction and polycondensation reactions . These methods could provide insights into the synthesis of the compound , although the exact synthesis route for "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. For example, the structure and gene expression relationship study of antitumor sulfonamides has shown that the pharmacophore structure is essential for the drug's activity against cancer cell lines . The molecular structure of "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" likely includes a fluorophenoxy group and a pyridinylmethyl moiety, which could contribute to its potential biological activities.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions. The biotransformation of fluorinated surfactants, for example, starts with hydroxylation followed by oxidation and scission of the molecule . In the context of catalysis, graphene oxide anchored sulfonic acid has been used to catalyze the synthesis of pyrazolo[3,4-b]pyridine derivatives . These reactions demonstrate the reactivity of sulfonamide compounds and their potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For instance, the introduction of a fluorophenoxy group can affect the compound's hydrophobicity and its interaction with biological targets . The solubility and thermal stability of sulfonamide derivatives, such as poly(amide-imide)s, have been characterized by solubility tests and thermogravimetric analysis . These properties are important for the practical application of the compound in a biological or industrial context.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Fadda et al. (2016) describes the synthesis of novel functionalized N-sulfonates, including derivatives with pyridyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that certain sulfonates exhibit high activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating potential applications in antimicrobial treatments (Fadda, El-Mekawy, & AbdelAal, 2016).
Proton Exchange Membranes for Fuel Cells
Research by Kim, Robertson, & Guiver (2008) focused on the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells. These materials demonstrated high proton conductivity and thermal stability, making them suitable for energy-related applications (Kim, Robertson, & Guiver, 2008).
Sulfonated Block Copolymers for Fuel-Cell Applications
Bae, Miyatake, & Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups. These materials exhibited superior proton conductivity and mechanical properties, suggesting their potential use in fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
New Poly(Amide-Imide)s and Their Properties
Faghihi, Shabanian, & Valikhani (2011) developed new poly(amide-imide)s using a monomer that includes phenoxy and sulfonamide groups, offering insights into the synthesis and properties of high-performance polymers with potential applications in various industrial sectors (Faghihi, Shabanian, & Valikhani, 2011).
Cross-Coupling Reactions Involving Sulfonamides
A study by Han (2010) explored the cross-coupling reactions between 3-bromopyridine and various sulfonamides, catalyzed by copper(I) iodide. This research highlights the chemical reactivity of sulfonamide derivatives, potentially leading to the development of new pharmaceuticals and materials (Han, 2010).
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-13-5-7-15(8-6-13)21-10-3-11-22(19,20)18-12-14-4-1-2-9-17-14/h1-2,4-9,18H,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXQRAICHXXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)



![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)
